5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group, a methoxy group, and a dibutylsulfamoyl group attached to a benzamide core. This compound has garnered interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acylation: The amino group is then acylated with 4-(dibutylsulfamoyl)benzoyl chloride to form the desired benzamide derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(sulfamoyl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-hydroxybenzamide
- 5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxybenzamide
Uniqueness
5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide is unique due to the presence of the dibutylsulfamoyl group, which imparts specific pharmacological properties and reactivity
Properties
Molecular Formula |
C22H29ClN2O4S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H29ClN2O4S/c1-4-6-14-25(15-7-5-2)30(27,28)19-11-9-18(10-12-19)24-22(26)20-16-17(23)8-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,24,26) |
InChI Key |
AHPWASMHKDJWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.